N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolizine ring system, an acetylphenyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is currently unknown . It’s worth noting that compounds with similar structures have been found to interact with various targets, such as heat shock protein hsp 90-alpha .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-acetylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production methods often utilize automated systems to ensure precise control over reaction parameters and to minimize the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can be compared with other similar compounds, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)12-5-7-13(8-6-12)19-18(23)17-14-4-3-9-20(14)16(22)10-15(17)24-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNSPMEODRLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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